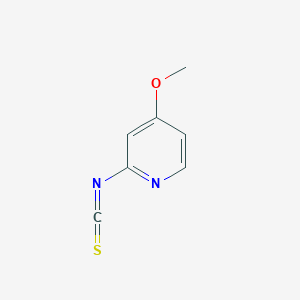
2-Isothiocyanato-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-4-methoxypyridine is an organic compound with the molecular formula C7H6N2OS It is a derivative of pyridine, where the 2-position is substituted with an isothiocyanate group (-N=C=S) and the 4-position with a methoxy group (-OCH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isothiocyanato-4-methoxypyridine can be synthesized through a one-pot process from its corresponding amine. The method involves the desulfurization of a dithiocarbamate salt, which is generated in situ by treating the amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride. The desulfurization is mediated by aqueous iron (III) chloride . Another method involves the reaction of the corresponding amine with thiophosgene or its analogs .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above, with optimizations for scale-up. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product, especially for highly electron-deficient substrates .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isothiocyanato-4-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include thiourea derivatives, heterocyclic compounds, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Isothiocyanato-4-methoxypyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-4-methoxypyridine involves its ability to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can modulate various molecular targets and pathways, including the activation of transcription factors and signaling pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isothiocyanato-4-methoxypyridine N-oxide
- 2-Isothiocyanato-4-pyridone
- Phenyl isothiocyanate
Uniqueness
This compound is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical properties and reactivity. Compared to other isothiocyanates, it offers a unique combination of electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H6N2OS |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
2-isothiocyanato-4-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-2-3-8-7(4-6)9-5-11/h2-4H,1H3 |
Clé InChI |
LYSHRGOCAJMBPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)



![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)

![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)

![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)


![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
